molecular formula C12H10N4 B13989454 5-(pyridin-3-yl)-1H-indazol-3-amine

5-(pyridin-3-yl)-1H-indazol-3-amine

Cat. No.: B13989454
M. Wt: 210.23 g/mol
InChI Key: YRQFMGQEYZAZOZ-UHFFFAOYSA-N
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Description

5-(pyridin-3-yl)-1H-indazol-3-amine is a heterocyclic compound that features both pyridine and indazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-3-yl)-1H-indazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with hydrazine derivatives under acidic or basic conditions to form the indazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-3-yl)-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated pyridine derivatives with nucleophiles in the presence of a base.

Major Products Formed

Scientific Research Applications

5-(pyridin-3-yl)-1H-indazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 5-(pyridin-3-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(pyridin-2-yl)-1H-indazol-3-amine
  • 5-(pyridin-4-yl)-1H-indazol-3-amine
  • 5-(pyridin-3-yl)-1H-indazole

Uniqueness

5-(pyridin-3-yl)-1H-indazol-3-amine is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for biological targets. This compound’s distinct structure allows for diverse chemical modifications, enhancing its potential as a versatile scaffold in drug discovery .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

5-pyridin-3-yl-1H-indazol-3-amine

InChI

InChI=1S/C12H10N4/c13-12-10-6-8(3-4-11(10)15-16-12)9-2-1-5-14-7-9/h1-7H,(H3,13,15,16)

InChI Key

YRQFMGQEYZAZOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(C=C2)NN=C3N

Origin of Product

United States

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